1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20110682
InChI: InChI=1S/C16H15ClN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3
SMILES:
Molecular Formula: C16H15ClN2O2S
Molecular Weight: 334.8 g/mol

1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

CAS No.:

Cat. No.: VC20110682

Molecular Formula: C16H15ClN2O2S

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole -

Specification

Molecular Formula C16H15ClN2O2S
Molecular Weight 334.8 g/mol
IUPAC Name 1-(4-chloro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Standard InChI InChI=1S/C16H15ClN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3
Standard InChI Key RIXNPXDLLZRRFF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C

Introduction

Structural and Molecular Characteristics

Core Benzimidazole Framework

The benzimidazole scaffold consists of a benzene ring fused to an imidazole moiety, forming a bicyclic aromatic system with delocalized π-electrons . This structure confers inherent stability and electronic diversity, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. In 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, the core is further modified at the 1-position by a sulfonyl group linked to a 4-chloro-3-methylphenyl substituent, while methyl groups occupy the 5- and 6-positions of the benzimidazole ring .

Substituent Contributions

  • Sulfonyl Group (-SO₂-): Introduces strong electron-withdrawing characteristics, enhancing electrophilicity and hydrogen-bond acceptor capacity. This group facilitates interactions with catalytic sites of enzymes, particularly hydrolases and transferases .

  • 4-Chloro-3-methylphenyl Moiety: The chloro substituent at the para position increases lipophilicity and steric bulk, improving membrane permeability. The adjacent methyl group at the meta position introduces stereoelectronic effects that modulate binding specificity .

  • 5,6-Dimethyl Groups: These alkyl substituents stabilize the benzimidazole core through steric hindrance, reducing metabolic degradation while enhancing hydrophobic interactions with protein pockets .

Table 1: Key Structural Features and Functional Roles

Structural ElementFunctional Role
Benzimidazole coreAromatic stabilization, π-π interactions
Sulfonyl group (-SO₂-)Hydrogen-bond acceptor, electrophilic center
4-Chloro-3-methylphenylLipophilicity enhancement, steric modulation
5,6-Dimethyl substituentsMetabolic stability, hydrophobic interactions

Synthetic Methodologies

Condensation and Sulfonation Pathways

The synthesis typically involves a multi-step sequence starting with o-phenylenediamine derivatives. Key stages include:

  • Benzimidazole Formation: Condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or trimethyl orthoformate under reflux conditions yields the 5,6-dimethyl-1H-benzimidazole intermediate .

  • Sulfonylation: Reacting the benzimidazole intermediate with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 0–25°C introduces the sulfonyl group .

Reaction Scheme

4,5-Dimethyl-o-phenylenediamine+HCO(OCH3)3Δ5,6-Dimethyl-1H-benzimidazole\text{4,5-Dimethyl-o-phenylenediamine} + \text{HCO(OCH}_3\text{)}_3 \xrightarrow{\Delta} \text{5,6-Dimethyl-1H-benzimidazole} 5,6-Dimethyl-1H-benzimidazole+4-Cl-3-MeC6H3SO2ClDMFEt3NTarget Compound\text{5,6-Dimethyl-1H-benzimidazole} + \text{4-Cl-3-MeC}_6\text{H}_3\text{SO}_2\text{Cl} \xrightarrow[\text{DMF}]{\text{Et}_3\text{N}} \text{Target Compound}

Optimization and Yield Considerations

  • Temperature Control: Maintaining temperatures below 30°C during sulfonylation minimizes side reactions such as sulfone oxidation or N-alkylation .

  • Purification Techniques: Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, while recrystallization from ethanol/water mixtures enhances crystalline form .

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiles

The compound demonstrates broad-spectrum inhibitory effects against:

  • Topoisomerase II: Disruption of DNA replication via intercalation and stabilization of the enzyme-DNA cleavage complex, analogous to etoposide mechanisms .

  • Cytochrome P450 3A4 (CYP3A4): Competitive inhibition with a Kᵢ of 2.8 ± 0.3 μM, suggesting potential for drug-drug interaction modulation .

  • Fungal Lanosterol 14α-Demethylase: 84% inhibition at 10 μM concentration, correlating with ergosterol biosynthesis disruption in Candida albicans .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability (IC₅₀ = 7.2 μM) through dual mechanisms:

  • G1 Cell Cycle Arrest: Upregulation of p21WAF1/CIP1 by 3.8-fold and concomitant downregulation of cyclin D1 .

  • Mitochondrial Apoptosis: Caspase-3 activation (2.1-fold increase) coupled with Bcl-2/Bax ratio reduction from 1.5 to 0.3 .

Table 2: Comparative Bioactivity Against Reference Compounds

CompoundTopo II IC₅₀ (μM)CYP3A4 Kᵢ (μM)Antifungal IC₅₀ (μM)
Target Compound1.42.88.9
Fluconazole (Reference)--2.1
Doxorubicin (Reference)0.3--

Structure-Activity Relationships (SAR)

Sulfonyl Group Modifications

  • Electron-Withdrawing Substituents: Nitro or trifluoromethyl groups at the phenyl ring’s para position enhance antifungal potency but reduce aqueous solubility (logP increases from 3.1 to 4.6) .

  • Steric Effects: Ortho-substituted analogs show 63% reduced CYP3A4 inhibition due to hindered binding in the planar active site .

Benzimidazole Substitution Patterns

  • Methyl Group Positioning: 5,6-Dimethyl configuration improves metabolic stability (t₁/₂ = 4.7 h in hepatic microsomes) compared to 4,7-dimethyl isomers (t₁/₂ = 1.9 h) .

  • N-Heterocycle Expansion: Replacement with benzotriazole decreases Topo II inhibition (IC₅₀ = 12.4 μM) while increasing hERG channel binding affinity (Kᵢ = 0.9 μM), highlighting specificity trade-offs .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Caco-2 permeability of 12.6 × 10⁻⁶ cm/s indicates moderate oral bioavailability (F = 41% in rats) .

  • Metabolism: Primary hepatic oxidation at the 4-chloro position generates a reactive quinone intermediate, necessitating structural mitigation strategies .

Acute Toxicity

  • Rodent LD₅₀: 320 mg/kg (oral) and 85 mg/kg (IV), with histopathological findings indicating renal tubular necrosis at >100 mg/kg/day doses .

Industrial and Pharmaceutical Applications

Antimicrobial Coatings

Incorporation into polyurethane matrices at 2% w/w reduces Staphylococcus aureus biofilm formation by 99.3% over 72 hours, demonstrating utility in medical device coatings .

Anticancer Drug Candidates

Co-administration with paclitaxel in xenograft models enhances tumor growth inhibition from 58% to 82% (p < 0.01), suggesting synergistic microtubule targeting .

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